An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Methylthio)biphenyl
An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Methylthio)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)biphenyl is an aromatic organic compound that belongs to the class of biphenyls, which are molecules consisting of two connected phenyl rings. The presence of a methylthio (-SCH₃) group on one of these rings introduces unique electronic and steric properties, making it a molecule of interest in various fields, including medicinal chemistry and materials science. The methylthio group can be a crucial pharmacophore, influencing a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. Furthermore, the sulfur atom provides a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can dramatically alter the compound's properties.
This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-(methylthio)biphenyl. It is designed to be a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds.
Molecular Structure and Identification
The foundational step in understanding the properties of any chemical entity is to establish its structure and key identifiers.
Diagram: Molecular Structure of 3-(Methylthio)biphenyl
Caption: 2D structure of 3-(methylthio)biphenyl.
| Identifier | Value | Source |
| IUPAC Name | 1-(Methylthio)-3-phenylbenzene | N/A |
| CAS Number | 31477-46-0 | [1][2] |
| Molecular Formula | C₁₃H₁₂S | [2] |
| Molecular Weight | 200.3 g/mol | [2] |
| SMILES | CSc1cccc(c1)-c1ccccc1 | [2] |
| InChI | InChI=1S/C13H12S/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3 | [2] |
Physical Properties
| Property | Predicted/Estimated Value | Notes and Comparative Data |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Thioanisole is a colorless liquid, and 3-methylbiphenyl is a yellow liquid.[3][4] |
| Melting Point | < 25 °C | 3-Methylbiphenyl has a melting point of 4-5 °C.[5] The addition of the sulfur atom may slightly alter this. |
| Boiling Point | ~280-290 °C at 760 mmHg | The boiling point of 3-methylbiphenyl is 272.7 °C.[6] The larger molecular weight of 3-(methylthio)biphenyl would suggest a slightly higher boiling point. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, toluene, chloroform) | Biphenyl itself is insoluble in water but soluble in organic solvents.[7] The methylthio group is lipophilic, maintaining this solubility profile. |
| Density | ~1.06 g/cm³ | The density of thioanisole is 1.05 g/cm³.[8] |
Chemical Properties and Reactivity
The chemical behavior of 3-(methylthio)biphenyl is governed by the interplay of its three key components: the two aromatic rings of the biphenyl core and the methylthio substituent.
Synthesis
The most common and versatile method for the synthesis of 3-(methylthio)biphenyl and its derivatives is the Suzuki-Miyaura cross-coupling reaction .[9] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid (or its ester) with an aryl halide.
Diagram: Suzuki-Miyaura Synthesis of 3-(Methylthio)biphenyl
Caption: Synthetic route to 3-(methylthio)biphenyl via Suzuki-Miyaura coupling.
This reaction is favored for its high yields, tolerance of a wide range of functional groups, and the commercial availability of the starting materials.
Reactivity of the Biphenyl Core
The biphenyl system can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the methylthio group will influence the position of substitution on its parent ring, while the other ring will react similarly to benzene.
Reactivity of the Methylthio Group
The sulfur atom of the methylthio group is a key site of reactivity.
-
Oxidation: The sulfur can be readily oxidized to form the corresponding sulfoxide and sulfone . This transformation significantly increases the polarity and hydrogen bonding capacity of the molecule, which is a common strategy in drug design to modulate pharmacokinetic properties.[3]
Diagram: Oxidation of 3-(Methylthio)biphenyl
Caption: Oxidation pathway of the methylthio group.
-
Deprotonation of the Methyl Group: The methyl protons are weakly acidic and can be deprotonated by strong bases like alkyllithium reagents to form a stabilized carbanion, which can then act as a nucleophile in subsequent reactions.[3]
Spectroscopic Properties
While experimental spectra for 3-(methylthio)biphenyl are not widely published, its spectroscopic characteristics can be predicted based on the analysis of its structural components.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.6 | Multiplet | 9H | Aromatic Protons (C₆H₅ and C₆H₄) |
| ~2.5 | Singlet | 3H | Methyl Protons (-SCH₃) |
The aromatic region will be complex due to the overlapping signals of the nine protons on the two different rings.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the aromatic carbons and the methyl carbon.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~125-142 | Aromatic Carbons |
| ~15 | Methyl Carbon (-SCH₃) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by absorptions characteristic of the aromatic rings and the C-S bond.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| ~2920 | C-H Stretch | Methyl (-CH₃) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~700-800 | C-H Bend (out-of-plane) | Aromatic |
| ~600-700 | C-S Stretch | Thioether |
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 200. Key fragmentation patterns would likely involve the loss of the methyl group (M-15) to give a fragment at m/z = 185, and cleavage of the C-S bond.
Experimental Protocols
The following are generalized, self-validating protocols for the characterization of a synthesized sample of 3-(methylthio)biphenyl.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS peak.
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: Record a background spectrum of the empty spectrometer. Place the prepared sample in the spectrometer's sample holder. Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal quality.
-
Data Analysis: The final spectrum should be presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Use electron ionization (EI) at 70 eV to generate fragment ions.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
3-(Methylthio)biphenyl is a valuable compound with properties that make it relevant to various areas of chemical research. While experimental data on the parent compound is sparse, its physical and chemical characteristics can be reliably predicted based on its structure and comparison with well-characterized analogs. The synthetic accessibility via Suzuki-Miyaura coupling and the reactivity of the methylthio group offer numerous possibilities for its use as a building block in the development of new materials and pharmaceuticals. This guide provides a solid foundation for researchers to understand and utilize 3-(methylthio)biphenyl in their work.
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